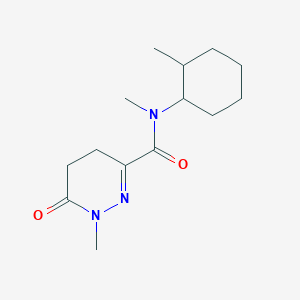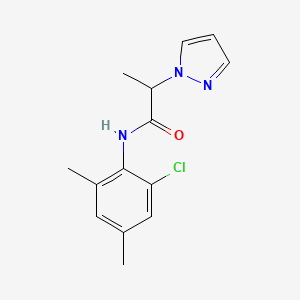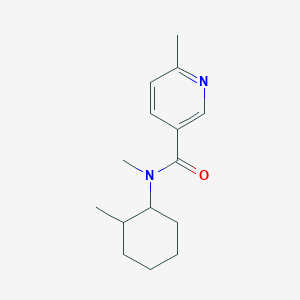
3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a derivative of quinazoline and thiophene, which are two classes of heterocyclic compounds that have been extensively studied for their pharmacological activities. In
作用机制
The mechanism of action of 3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide involves the inhibition of protein kinases by binding to their ATP-binding sites. This compound has a high affinity for the ATP-binding pocket of kinases, which results in the inhibition of their activity. The inhibition of kinases by this compound leads to the suppression of various cellular processes that are regulated by these enzymes, such as cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide depend on the specific kinase that is inhibited by this compound. In cancer cells, the inhibition of kinases such as JAK2 and FLT3 by this compound leads to the suppression of cell proliferation and survival, which results in the induction of apoptosis. In inflammatory diseases, the inhibition of kinases such as BTK by this compound leads to the suppression of immune cell activation and cytokine production, which results in the attenuation of inflammation.
实验室实验的优点和局限性
The advantages of using 3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide in lab experiments include its high potency and selectivity for specific kinases, which allows for the precise modulation of cellular processes. This compound has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which require careful evaluation and optimization of the experimental conditions.
未来方向
There are several future directions for research on 3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide. One direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the evaluation of its activity in other disease models, such as autoimmune diseases and neurodegenerative diseases. Additionally, the identification of new targets for this compound and the development of analogs with improved pharmacological properties are also promising directions for future research.
合成方法
The synthesis of 3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-methylthiophene-2-amine in the presence of a base such as triethylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide has been studied for its potential therapeutic properties in various disease models. Several research articles have reported its activity as an inhibitor of protein kinases, which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of several kinases such as JAK2, FLT3, and BTK, which are involved in the pathogenesis of cancer and inflammatory diseases.
属性
IUPAC Name |
3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-9-5-6-20-14(9)15(19)18-12-3-4-13-11(7-12)8-16-10(2)17-13/h5-6,8,12H,3-4,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDAAXCLRBOQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCC3=NC(=NC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
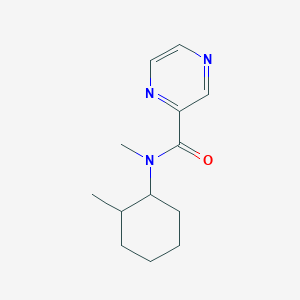
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
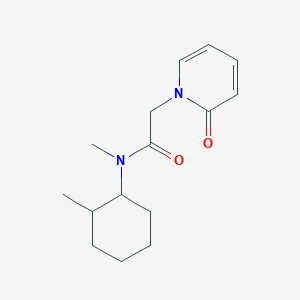
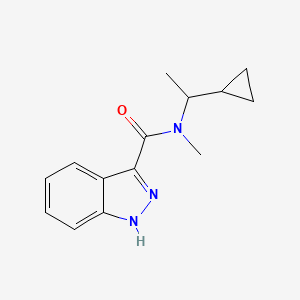


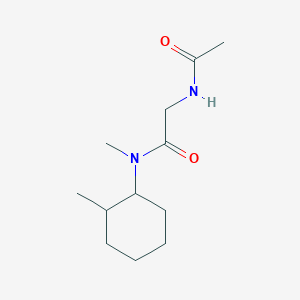
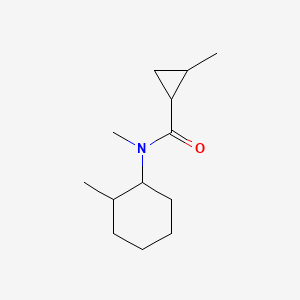
![1-[[4-(Difluoromethoxy)phenyl]methyl]-3-(1-pyridin-4-ylethyl)urea](/img/structure/B7494540.png)
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
